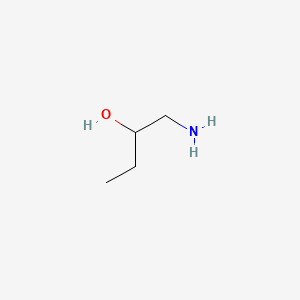
Amoxicilloic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxicilloic acid is a thiazolidinemonocarboxylic acid obtained via hydrolysis of the beta-lactam ring of amoxicillin. It has a role as an allergen. It is a conjugate acid of an amoxicilloate.
Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Amoxicilloic acid, a degradation product of amoxicillin, has been studied for its potential environmental impact. For instance, Elizalde-Velázquez et al. (2017) conducted research on the effect of amoxicillin exposure on the common carp, highlighting the role of amoxicilloic acid in inducing oxidative stress in various organs, particularly the kidney. This study used biomarkers like lipid peroxidation, hydroperoxide content, and antioxidant enzyme activity to assess the environmental impact of amoxicilloic acid on aquatic species (Elizalde-Velázquez et al., 2017).
Genotoxic Effects
Another study by Elizalde-Velázquez et al. (2019) explored the genotoxic effects of amoxicillin, including amoxicilloic acid, in the peripheral blood of common carp. This research demonstrated a significant increase in DNA damage, highlighting the potential genotoxicity of amoxicilloic acid in non-target aquatic species (Elizalde-Velázquez et al., 2019).
Tissue Depletion in Livestock
Reyns et al. (2008) investigated the residue depletion of amoxicillin and its metabolites, including amoxicilloic acid, in pigs. The study found that amoxicilloic acid depleted slower from tissues than amoxicillin, raising concerns about its prolonged presence in edible tissues and potential health risks, despite not being included in maximum residue limit legislation (Reyns et al., 2008).
Degradation and Identification in Aquatic Environments
Gozlan et al. (2013) and (2010) focused on the degradation products of amoxicillin, including amoxicilloic acid, in aquatic environments. They identified various degradation products formed under controlled environmental conditions and detected them in secondary effluent and groundwater. This research aids in understanding the environmental fate of amoxicillin and its metabolites (Gozlan et al., 2013), (Gozlan et al., 2010).
Enzymatic Synthesis for Analytical Purposes
Vorona et al. (2009) developed an effective method for obtaining analytically pure amoxicilloic acid by hydrolytic cleavage of the β-lactam ring of amoxicillin. This methodology is crucial for analytical investigations of amoxicilloic acid in biological solutions and industrial samples (Vorona et al., 2009).
Propiedades
Nombre del producto |
Amoxicilloic acid |
|---|---|
Fórmula molecular |
C16H21N3O6S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
Clave InChI |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
SMILES isomérico |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Sinónimos |
amoxicilloic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



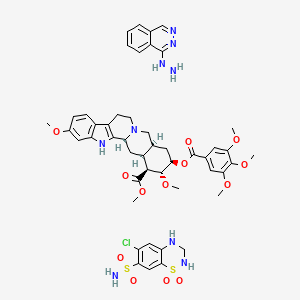
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)
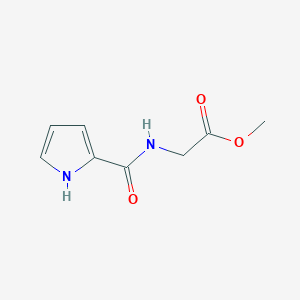
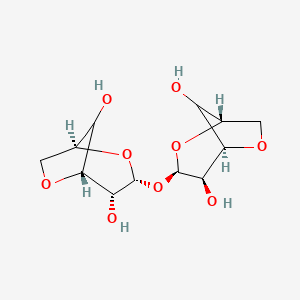
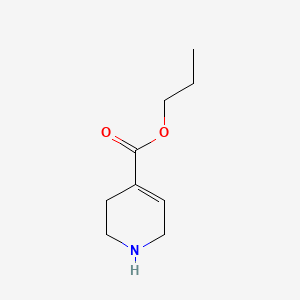
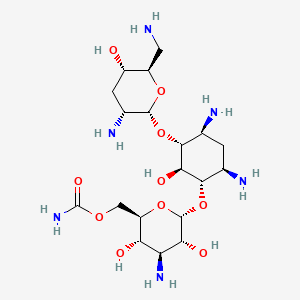

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)
